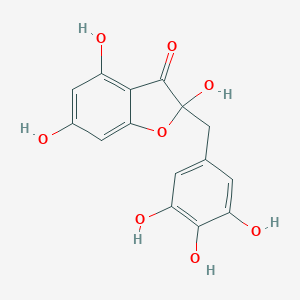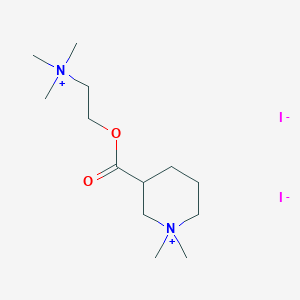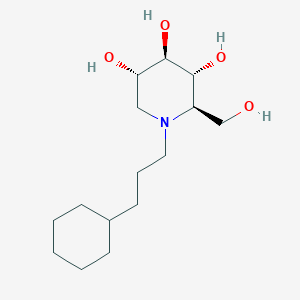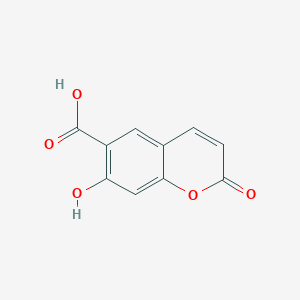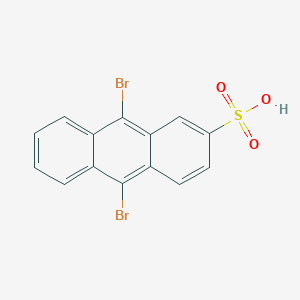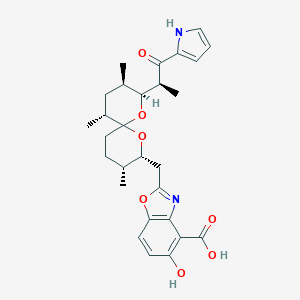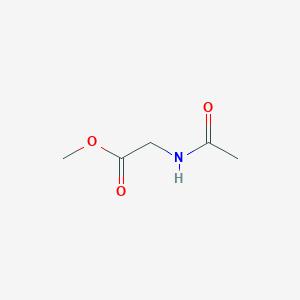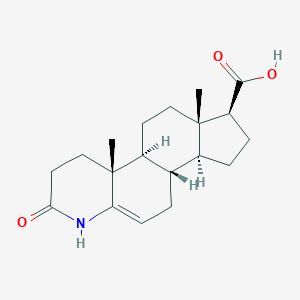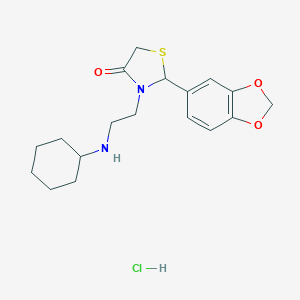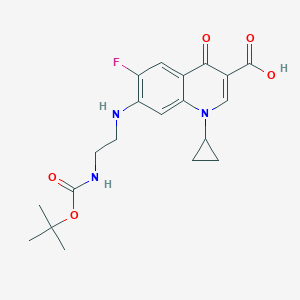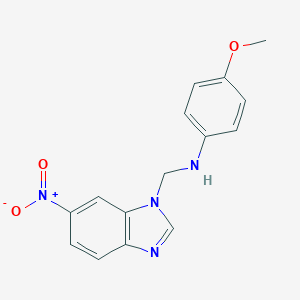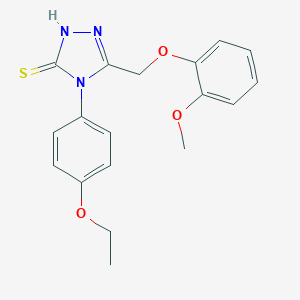
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione involves its ability to bind to specific targets in cells. In cancer cells, it has been shown to inhibit the activity of enzymes involved in cell growth and division, leading to cell death. In enzymes, it has been shown to bind to the active site and prevent the substrate from binding, leading to a decrease in enzyme activity. In weeds, it has been shown to inhibit the activity of enzymes involved in photosynthesis, leading to a decrease in plant growth.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione depend on the specific target it binds to. In cancer cells, it leads to cell death and a decrease in tumor growth. In enzymes, it leads to a decrease in enzyme activity and a regulation of cellular processes. In weeds, it leads to a decrease in photosynthesis and a decrease in plant growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione in lab experiments include its ability to bind to specific targets and regulate their activity, its potential applications in various fields of scientific research, and its relatively simple synthesis method. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione. These include further studies on its potential applications in cancer treatment, enzyme regulation, and weed control, as well as studies on its toxicity and safety. Additionally, the synthesis method could be optimized to improve yield and reduce the use of toxic reagents. Finally, studies on the structure-activity relationship could lead to the development of more potent and selective compounds.
Métodos De Síntesis
The synthesis of 2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione involves a series of chemical reactions. The starting materials include 2-methoxyphenol, 4-ethoxybenzaldehyde, and 4,5-dichloro-1,2,3-dithiazolium chloride. The reaction proceeds through a series of steps involving substitution, reduction, and cyclization to yield the final product.
Aplicaciones Científicas De Investigación
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and agriculture. In medicinal chemistry, it has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied as a potential enzyme inhibitor due to its ability to bind to enzymes and regulate their activity. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit the growth of weeds.
Propiedades
Número CAS |
107952-08-9 |
|---|---|
Nombre del producto |
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-triazole-3-thione |
Fórmula molecular |
C18H19N3O3S |
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
4-(4-ethoxyphenyl)-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3O3S/c1-3-23-14-10-8-13(9-11-14)21-17(19-20-18(21)25)12-24-16-7-5-4-6-15(16)22-2/h4-11H,3,12H2,1-2H3,(H,20,25) |
Clave InChI |
KAPSLFSVTQLWNY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
SMILES canónico |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3OC |
Otros números CAS |
107952-08-9 |
Sinónimos |
2,4-Dihydro-4-(4-ethoxyphenyl)-5-((2-methoxyphenoxy)methyl)-3H-1,2,4-t riazole-3-thione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



